Manduca Sexta Moricin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GKIPVKAIKQAGKVIGKGLRAINIAGTTHDVVSFFRPKKKKH |
Origin of Product |
United States |
The Moricin Family of Antimicrobial Peptides
Discovery and General Characteristics
The moricin (B1577365) family of antimicrobial peptides was first discovered in the silkworm, Bombyx mori. frontiersin.orgnih.gov These peptides are exclusively found in lepidopteran insects and are a key component of their humoral immune response. nih.govnih.gov Moricins are characterized as cationic, α-helical peptides. nih.govencyclopedia.pub The structure of Manduca sexta moricin is a 42-residue peptide with a molecular weight of 4539 Da. nih.govnih.gov Its amino acid sequence is GKIPVKAIKQAGKVIGKGLRAINIAGTTHDVVSFFRPKKKKH. nih.govnih.gov A key structural feature is a long, eight-turn α-helix that spans almost the entire length of the peptide. nih.govnih.gov This amphipathic helical structure is crucial for its biological activity. nih.govproteopedia.org
Biosynthesis and Regulation of Expression
The synthesis of this compound is an inducible process, meaning its production is significantly increased in response to an immune challenge. nih.govnih.gov The primary sites of moricin synthesis are the fat body and hemocytes. nih.govfrontiersin.org Following an infection or wounding, the mRNA levels of moricin increase substantially in these tissues. nih.govnih.gov This upregulation is controlled by immune signaling pathways. frontiersin.org Specifically, the expression of moricin genes is regulated by the Toll and IMD pathways through transcription factors from the NF-κB and GATA families. frontiersin.orgnih.gov Research has identified specific NF-κB and GATA binding sites within the promoter regions of moricin genes, which are crucial for the enhanced expression of this antimicrobial peptide during an immune response. frontiersin.org
Genomic Organization and Transcriptional Regulation of Manduca Sexta Moricin
Gene Structure and Organization within the Manduca sexta Genome
The genetic foundation for moricin (B1577365) production in M. sexta is characterized by gene clustering, a common feature for antimicrobial peptide (AMP) families that likely facilitates coordinated regulation. A genome-wide analysis of M. sexta has revealed a cluster of six moricin genes located on a single genomic scaffold (Scaffold 00116). nih.gov These genes encode precursor proteins that, after processing, yield mature moricin peptides ranging from 32 to 42 amino acids in length. nih.gov The presence of multiple moricin genes suggests an expansion of this gene family, a phenomenon also observed in other lepidopteran species like Galleria mellonella and Bombyx mori, indicating an evolutionary adaptation for a robust immune defense. nih.gov
The initial sequencing and assembly of the M. sexta genome (Msex_1.0) provided a framework with a total size of 419.4 Mbp and an official set of 15,451 protein-coding genes. researchgate.net Subsequent efforts have produced a more contiguous and accurate assembly, JHU_Msex_v1.0, which serves as an improved resource for genomic studies. biorxiv.org The promoter region of the M. sexta moricin gene (MsMoricin) has been successfully cloned, enabling detailed investigations into its transcriptional regulation. nih.gov
Spatiotemporal Expression Profiling of Manduca sexta Moricin mRNA
The expression of the M. sexta moricin gene is meticulously regulated, showing distinct patterns across different tissues and developmental stages, both under normal physiological conditions and in response to immune threats.
The primary sites of moricin synthesis following an immune challenge are the fat body and hemocytes. nih.govnih.gov The fat body, analogous to the vertebrate liver, is a major hub for the production of immune effectors that are secreted into the hemolymph. Hemocytes, the insect's blood cells, also contribute significantly to the moricin response. nih.govnih.gov
In naïve (unchallenged) larvae, moricin mRNA is detectable at low basal levels in a wide array of tissues, including the fat body, midgut, nerve tissue, salivary glands, Malpighian tubules, trachea, integument, and muscle. nih.gov Hemocytes of naïve larvae exhibit a moderate basal expression of moricin mRNA. nih.gov However, upon bacterial infection or immune stimulation, the transcript levels of moricin surge dramatically, becoming highly abundant specifically in the fat body and hemocytes. nih.gov Expression in the midgut has also been reported, suggesting a role in localized gut immunity. nih.govmdpi.com
Table 1: Tissue-Specific Expression of Manduca sexta Moricin mRNA
| Tissue | Basal Expression Level (Naïve Larvae) | Expression Level After Immune Challenge | Reference |
|---|---|---|---|
| Fat Body | Low | Substantially Increased | nih.govnih.gov |
| Hemocytes | Moderate | Substantially Increased | nih.govnih.gov |
| Midgut | Low | Increased | nih.govnih.govmdpi.com |
| Nerve Tissue | Low | Not Significantly Increased | nih.gov |
| Salivary Gland | Low | Not Significantly Increased | nih.gov |
| Malpighian Tubule | Low | Not Significantly Increased | nih.gov |
Beyond its role in inducible immunity, moricin gene expression is also under developmental control. nih.gov Moderate levels of moricin mRNA are detected in the fat body during specific developmental transitions, even in the absence of infection. nih.gov This includes the 4th and 5th larval instars and the wandering larval stage, which precedes pupation. nih.govuprm.edu This developmental upregulation suggests that moricin may provide a protective barrier during vulnerable periods of the insect's life cycle, such as molting and metamorphosis, when tissues are undergoing significant remodeling. nih.govuprm.edu
Molecular Mechanisms Governing this compound Gene Expression Induction
The induction of moricin gene expression is a rapid and robust process mediated by conserved immune signaling pathways and specific transcription factors that bind to regulatory elements in the moricin gene promoter.
In insects, the Toll and Imd pathways are central to the regulation of AMP gene expression. In M. sexta, the Toll pathway is definitively linked to the induction of moricin. mdpi.comnih.gov This pathway is initiated by the recognition of microbial-associated molecular patterns (MAMPs), such as those from fungi and Gram-positive bacteria, which triggers a serine protease cascade in the hemolymph. mdpi.comnih.govresearchgate.net This cascade culminates in the cleavage of the cytokine-like protein Spätzle. nih.gov
The processed, active form of Spätzle then binds to the Toll receptor on the surface of fat body cells and hemocytes. nih.govnih.gov This binding event initiates an intracellular signaling cascade that leads to the activation of transcription factors responsible for moricin gene expression. mdpi.com Experimental evidence confirms this mechanism, as injecting larvae with the active form of Spätzle induces moricin expression, while blocking the Toll receptor with a specific antibody abrogates this induction. nih.govnih.govnih.gov The proteolytic cascade that activates Spätzle involves several hemolymph proteases (HPs), including HP5, HP6, and HP8, forming an integrated network that links pathogen recognition to Toll pathway activation and subsequent moricin synthesis. pnas.org
The ultimate targets of the Toll signaling pathway are nuclear transcription factors that directly control the expression of immune genes. For the M. sexta moricin gene, members of the Nuclear Factor-κB (NF-κB)/Rel family and GATA transcription factors are crucial. nih.govfrontiersin.org The promoter region of the MsMoricin gene contains specific binding sites for both NF-κB and GATA factors. nih.govfrontiersin.org
These binding sites are often found adjacent to each other in the promoters of insect immune genes, and their cooperation is required for full gene induction. nih.gov In the MsMoricin promoter, the NF-κB and GATA binding sites are separated by only two base pairs, suggesting a close functional interaction. researchgate.net A 22-base pair DNA element containing both the κB and GATA sites from the MsMoricin promoter has been shown to be a potent enhancer of gene activity. nih.govfrontiersin.org However, studies indicate that the binding of NF-κB and GATA factors alone is not sufficient to drive the high levels of moricin expression seen during an immune response, implying that other co-regulator proteins are necessary to form a complete transcription complex and confer the species-specific regulation of the moricin gene. nih.gov
Characterization of Promoter Elements and Cis-Regulatory Sequences (e.g., κB-GATA element, MPAE)
The transcriptional regulation of the this compound gene (MsMoricin) is a complex process governed by specific promoter elements and cis-regulatory sequences that integrate signals from immune pathways. Research into the MsMoricin promoter has unveiled key elements that are crucial for its activation, including a composite κB-GATA element and a distinct activating region known as the MsMoricin Promoter Activating Element (MPAE). nih.gov
Induction of insect antimicrobial peptide (AMP) genes, including moricin, is primarily regulated by the Toll and IMD (immune deficiency) pathways, which activate NF-κB and GATA transcription factors. nih.gov The promoters of many insect immune genes feature adjacent binding sites for both NF-κB and GATA factors, and the presence of both sites is often required for the induction of gene expression. nih.gov
A detailed analysis of the MsMoricin 5'-regulatory region has identified a specific 22-base pair (bp) element containing both a κB and a GATA binding site. nih.govnih.gov This κB-GATA element has been shown to be a potent enhancer of promoter activity. nih.gov Studies using reporter gene assays in Drosophila S2 cells demonstrated that the insertion of this 22 bp MsMoricin κB-GATA element could significantly boost the activity of Drosophila AMP gene promoters. nih.govnih.gov
However, further investigations revealed that the κB and GATA factors alone are not sufficient to activate the MsMoricin promoter. nih.govnih.gov This suggests that other co-regulators are necessary for the full activation of moricin gene transcription. nih.gov These co-regulators are thought to bind to a 140 bp region within the promoter, designated as the MsMoricin Promoter Activating Element (MPAE). nih.govnih.gov This MPAE region is essential and works cooperatively with the κB-GATA element to induce high levels of gene transcription. nih.gov The MPAE was found to contain predicted binding sites for several other nuclear factors, including YY-1, Pit-1, Oct-1, and C/EBP, indicating a multi-protein complex is likely involved in regulating moricin expression. nih.gov Further research has also identified binding sites for the Forkhead (Fkh) transcription factor within the MPAE region, with at least two of these sites playing a significant role in moricin activation. researchgate.net
The cooperative action between these elements highlights a sophisticated regulatory mechanism. It is hypothesized that the transcription of insect AMP genes like MsMoricin requires the assembly of a transcription complex composed of common factors, such as NF-κB and GATA, along with species-related co-regulators that bind to regions like the MPAE. nih.govnih.gov This combination of general and specific factors allows for precise control over the immune response. nih.gov
The table below summarizes the key cis-regulatory elements identified in the this compound gene promoter.
| Element Name | Size (base pairs) | Key Transcription Factor Binding Sites | Function |
| κB-GATA element | 22 | NF-κB, GATA | Essential for immune-induced promoter activity; significantly enhances transcription. nih.govfrontiersin.org |
| MPAE (MsMoricin Promoter Activating Element) | 140 | YY-1, Pit-1, Oct-1, C/EBP (predicted), Forkhead (Fkh) | Cooperates with the κB-GATA element to fully activate transcription; binds additional co-regulators. nih.govresearchgate.net |
Structural Elucidation and Mechanistic Insights into Manduca Sexta Moricin Activity
Determination of Manduca sexta Moricin's Solution Structure and Conformation
The three-dimensional structure of Manduca sexta moricin (B1577365) in solution has been pivotal in understanding its function. A combination of spectroscopic techniques has revealed the conformational dynamics of this peptide.
Spectroscopic Analyses for Secondary Structure Prediction (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy has been instrumental in predicting the secondary structure of this compound under different solvent conditions. nih.gov In an aqueous environment, the CD spectrum of the peptide is characteristic of a random coil conformation. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the peptide undergoes a significant conformational change. nih.gov The appearance of distinct minima at 208 and 222 nm in the CD spectra is indicative of a transition to a predominantly α-helical structure. nih.gov The α-helical content increases with higher concentrations of TFE, suggesting that the hydrophobic environment of a bacterial membrane induces this structural shift. nih.gov
Nuclear Magnetic Resonance (NMR) Studies for Tertiary Structure Resolution
Two-dimensional proton nuclear magnetic resonance (¹H-¹H NMR) spectroscopy has been employed to determine the high-resolution tertiary structure of this compound in a membrane-mimicking solvent. nih.govnih.gov These studies have revealed that the peptide, which is 42 residues long, adopts a well-defined, extended α-helical conformation spanning almost its entire length, specifically from residue 5 to 36. nih.govnih.gov This long, continuous α-helix is a distinguishing feature compared to other antimicrobial peptides like cecropins, which have a kinked helix-loop-helix structure. nih.gov The final structure is composed of an eight-turn α-helix. nih.govproteopedia.org
Structure-Function Relationships Dictating this compound's Biological Activity
The amphipathic nature of the α-helix is a key determinant of this compound's antimicrobial activity. proteopedia.orgnih.gov The helical wheel projection of the peptide demonstrates a clear segregation of hydrophobic and hydrophilic/charged residues on opposite faces of the helix. nih.gov This amphipathicity is crucial for its interaction with and disruption of bacterial membranes. proteopedia.orgnih.gov
The primary sequence of this compound is GKIPVKAIKQAGKVIGKGLRAINIAGTTHDVVSFFRPKKKKH. nih.gov The N-terminal region is predominantly amphipathic, while the C-terminal segment is more hydrophilic. nih.gov Unlike cecropins, M. sexta moricin possesses a highly positively charged C-terminal tail (KKKKH), which is thought to contribute to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov This contrasts with cecropins, which lack this charged tail and are primarily active against Gram-negative bacteria. nih.gov The uninterrupted α-helical structure, without the Gly-Pro hinge region found in cecropins, further distinguishes its mode of action. nih.gov
Molecular Interactions of this compound with Microbial Components
The antimicrobial activity of this compound is primarily attributed to its direct interaction with and subsequent disruption of microbial cell membranes. tcdb.orgfrontiersin.org
Direct Interaction with Bacterial Membrane Permeabilization
The initial interaction between this compound and the bacterial cell surface is likely mediated by electrostatic interactions between the positively charged residues of the peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. Following this initial binding, the peptide is believed to insert into the lipid bilayer. mdpi.com The N-terminal amphipathic α-helix is proposed to be responsible for increasing the permeability of the membrane. tcdb.org This disruption of the membrane's structural integrity leads to leakage of intracellular contents and ultimately cell death. mdpi.com
Proposed Models for Pore Formation in Microbial Cytoplasmic Membranes
While the precise mechanism of membrane disruption is still under investigation, the "toroidal pore" model has been proposed for this compound. nih.gov In this model, once a threshold concentration of the peptide is reached on the membrane surface, the moricin molecules, in concert with the lipid molecules, bend inward to form a pore or channel. nih.gov This pore is lined by both the hydrophilic faces of the moricin α-helices and the head groups of the membrane phospholipids. This action disrupts the membrane and allows for the passage of ions and other molecules, leading to a loss of the electrochemical gradient and cell viability. nih.gov The amphipathic nature of the moricin helix is critical for stabilizing such a pore structure within the lipid bilayer. nih.gov
Immunobiological Significance and Host Pathogen Dynamics Involving Manduca Sexta Moricin
Contribution of Manduca sexta Moricin (B1577365) to Humoral Innate Immune Responses
Manduca sexta moricin is a crucial component of the tobacco hornworm's humoral innate immune response, a defense system that involves the production and secretion of antimicrobial peptides (AMPs) and other effector molecules into the hemolymph to combat invading pathogens. nih.govnih.gov The synthesis of moricin, along with other AMPs, is primarily regulated by evolutionarily conserved signaling pathways, namely the Toll and Imd pathways. scienceopen.commdpi.com
Upon microbial infection, the mRNA levels of M. sexta moricin increase significantly in the fat body, an organ analogous to the vertebrate liver, and in hemocytes, the insect's blood cells. nih.gov This induction is triggered by the recognition of microbial cell wall components. nih.gov For instance, the Toll pathway, which is activated by Lys-type peptidoglycan from Gram-positive bacteria and β-glucan from fungi, leads to the expression of several AMPs, including moricin. mdpi.commdpi.comfrontiersin.org The Imd pathway, typically activated by DAP-type peptidoglycan from Gram-negative bacteria, also contributes to the regulation of moricin expression. scienceopen.commdpi.com
Research has shown that transcription factors such as Relish (a component of the Imd pathway) and GATA factors are crucial for the activation of the moricin promoter. scienceopen.com Furthermore, a Forkhead (Fkh) transcription factor has been identified to activate the expression of moricin, suggesting a complex regulatory network that can initiate AMP production even in the absence of infection, which may be vital for protection during vulnerable periods like molting and metamorphosis. scienceopen.com The coordinated expression of moricin and other immune effectors like lysozyme (B549824) highlights its integral role in a broad-spectrum defense strategy. frontiersin.org
Antimicrobial Spectrum and Interactions with Diverse Microbial Classes
This compound exhibits potent, broad-spectrum antimicrobial activity against a variety of microorganisms. nih.govtcdb.org This cationic peptide's primary mode of action involves disrupting the structural integrity of the bacterial plasma membrane. nih.gov
Efficacy Against Gram-Positive Bacterial Pathogens
Moricin is highly effective against Gram-positive bacteria. nih.govmdpi.com Studies have demonstrated its ability to completely inhibit the growth of several Gram-positive strains at low micromolar concentrations. nih.gov Its efficacy extends to clinically relevant, drug-resistant strains. For example, synthetic M. sexta moricin has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The peptide's potent activity against this group of bacteria underscores its importance in defending the host against a significant class of pathogens. mdpi.com
Efficacy Against Gram-Negative Bacterial Pathogens
The antimicrobial activity of this compound also extends to Gram-negative bacteria. nih.govnih.gov It has been shown to be effective against various Gram-negative bacterial strains, including multidrug-resistant Salmonella typhimurium DT104. nih.gov The ability of moricin to act against both Gram-positive and Gram-negative bacteria is a key feature of this peptide, providing the insect with a versatile defense mechanism. nih.gov
Activities Against Fungal Microorganisms (if applicable for specific moricin variants)
While the primary activity of this compound is antibacterial, some studies on moricin-like peptides from other lepidopteran species, such as Plutella xylostella and Galleria mellonella, have indicated a broader antimicrobial spectrum that includes antifungal activity. frontiersin.orggoogle.com For instance, a moricin-like peptide from P. xylostella (Px-Mor) exhibited activity against the opportunistic human pathogen Aureobasidium pullulans. frontiersin.org However, research specifically focusing on the antifungal properties of this compound is less definitive. Other antifungal peptides, such as diapausin-1, have been identified in M. sexta and appear to be the primary effectors against fungal pathogens in this species. uprm.edu
Synergistic and Antagonistic Interactions with Other Manduca sexta Immune Effectors
The humoral immune response of Manduca sexta relies on the coordinated action of a variety of immune effectors. While direct synergistic or antagonistic interactions involving moricin are not extensively detailed in the available research, the co-induction of multiple AMPs suggests a cooperative defense strategy. For example, the expression of moricin is often upregulated alongside other AMPs like attacins, cecropins, and lysozyme in response to an immune challenge. mdpi.comfrontiersin.orgresearchgate.net
This simultaneous deployment of different classes of AMPs, each with potentially distinct mechanisms of action and microbial targets, likely creates a powerful and broad-spectrum antimicrobial environment in the hemolymph. For instance, while moricin and cecropins are both α-helical peptides active against bacteria, other effectors like gloverin can bind to microbial surface components and exhibit activity against both bacteria and fungi. nih.govmdpi.comscienceopen.com The presence of a diverse arsenal (B13267) of AMPs suggests a synergistic or additive effect, where the combined action is more effective than that of any single peptide. This multifaceted approach is crucial for effectively combating a wide range of potential pathogens.
Comparative and Evolutionary Perspectives of Moricin Peptides
Comparison of Manduca sexta Moricin (B1577365) with Homologous Peptides in Other Insect Species
Manduca sexta moricin shares structural and functional characteristics with its homologs in other lepidopteran species, yet it also displays notable differences in its amino acid sequence. nih.gov Moricins are generally characterized as cationic, α-helical peptides that are effective against both Gram-positive and Gram-negative bacteria. encyclopedia.pubnih.gov The structure typically consists of a long α-helix spanning almost the entire peptide, which is crucial for its antimicrobial activity. nih.govrcsb.org
Phylogenetic analysis confirms a close evolutionary relationship between moricins from different lepidopteran species, suggesting they derive from a common ancestral gene. frontiersin.org For example, a moricin identified in Plutella xylostella (Px-Mor) shows significant homology with moricins from G. mellonella, D. plexippus, and B. mori. frontiersin.orgnih.gov Similarly, the six moricins identified in the M. sexta genome cluster into phylogenetic clades with homologs from G. mellonella and B. mori, indicating shared ancestry and subsequent species-specific divergence. nih.gov
Below is a comparative table detailing key properties of moricin peptides from different lepidopteran species.
| Species | Peptide Name | Number of Amino Acids (Mature) | Molecular Mass (Da) | Calculated Isoelectric Point (pI) | Key Structural Feature |
|---|---|---|---|---|---|
| Manduca sexta (Tobacco hornworm) | Moricin | 42 | 4544 | 11.4 | Long α-helix (residues 5-36) nih.gov |
| Bombyx mori (Silkworm) | Moricin | 42 | Not specified | Not specified | Long α-helix nih.gov |
| Spodoptera litura (Tobacco cutworm) | Sl moricin | 42 | 4489.55 | Not specified | Long α-helix along nearly full length rcsb.org |
| Plutella xylostella (Diamondback moth) | Px-Mor | 42 | 4393 | 11.17 | α-helix and turns nih.gov |
| Galleria mellonella (Greater wax moth) | Moricin-like peptides (multiple) | Not specified | Not specified | Not specified | Antifungal and antibacterial activity nih.gov |
Advanced Research Methodologies and Future Research Trajectories for Manduca Sexta Moricin Studies
Contemporary Molecular Biology Techniques in Moricin (B1577365) Research
The investigation of Manduca sexta moricin is deeply rooted in modern molecular biology, which provides the essential tools for gene identification, expression analysis, and protein production. A genome-wide analysis of M. sexta has identified a family of six moricin genes, suggesting a degree of functional diversification that likely arose from gene duplication events. nih.gov
To understand how moricin contributes to the insect's defense, researchers study its gene expression. Upon immune challenge with bacteria, the mRNA levels of M. sexta moricin have been shown to increase significantly in the fat body (an organ analogous to the vertebrate liver) and in hemocytes (blood cells). nih.govnih.gov This upregulation is a hallmark of an induced immune response. Quantitative real-time PCR (qPCR) is a standard technique used to measure these changes in gene expression with high sensitivity and specificity. semanticscholar.orgnih.gov For instance, studies on moricin expression in other lepidopteran insects have used qPCR to detail expression patterns across different developmental stages and in various tissues, such as the fat body, hemocytes, midgut, and epidermis, following infection. frontiersin.orgresearchgate.net
Furthermore, cloning the promoter region of the M. sexta moricin gene (MsMoricin) has enabled detailed studies of its regulation. nih.gov By ligating the promoter to a reporter gene and expressing this construct in insect cell lines like Spodoptera frugiperda (Sf9) and Drosophila melanogaster (S2), researchers can identify specific regulatory elements, such as κB and GATA factor binding sites, that control the gene's activation during an immune response. nih.gov These studies have revealed that the regulation of AMP genes can be species-specific, with the MsMoricin promoter showing high activity in lepidopteran cells but not in dipteran cells. nih.govnih.gov
For structural and functional studies, producing the peptide in a laboratory setting is often necessary. This is achieved by cloning the moricin-coding DNA sequence into a prokaryotic expression vector, such as pET vectors, and transforming it into Escherichia coli. semanticscholar.orguprm.edu The bacteria then serve as factories to produce large quantities of a recombinant moricin protein, which can be purified for use in structural analysis and antimicrobial assays. semanticscholar.orguprm.edu Alternatively, solid-phase peptide synthesis can be used to chemically construct the moricin peptide, which was the method used to produce the M. sexta moricin for its initial structural and activity characterization. nih.govnih.gov
Table 1: Key Molecular Biology Techniques in Moricin Research
| Technique | Application in Manduca sexta Moricin Research | Key Findings/Insights | References |
|---|---|---|---|
| Genome-wide Analysis & RNA-Seq | Identification of the moricin gene family and analysis of global transcriptomic changes upon immune challenge. | M. sexta possesses six moricin genes; their expression is upregulated during the larval-pupal molt and after infection. | nih.gov |
| Quantitative Real-Time PCR (qPCR) | Quantification of moricin mRNA levels in different tissues (fat body, hemocytes) and under various conditions (e.g., bacterial challenge). | Confirmed that moricin expression is strongly induced in immune-responsive tissues following infection. | nih.govnih.govpnas.org |
| Promoter Analysis (using cell lines) | Cloning of the MsMoricin promoter to study its activity and identify regulatory elements in insect cell lines (Sf9, S2). | Revealed species-specific regulation and the importance of κB-GATA elements in controlling moricin gene expression. | nih.gov |
| Recombinant Protein Expression | Production of moricin peptide in bacterial systems (e.g., E. coli) for structural and functional characterization. | Enables the generation of sufficient quantities of pure peptide for biophysical and antimicrobial testing. | semanticscholar.orguprm.edu |
| Chemical Peptide Synthesis | Artificial synthesis of the 42-residue moricin peptide for initial structural and biological activity studies. | Provided the material for the first determination of moricin's structure and its broad-spectrum antibacterial activity. | nih.govproteopedia.org |
Applications of Advanced Spectroscopic and Biophysical Methods
Determining the three-dimensional structure of M. sexta moricin is crucial for understanding how it functions. Advanced spectroscopic techniques have been indispensable in this effort. The primary method used to solve the solution structure of M. sexta moricin was two-dimensional proton nuclear magnetic resonance (2D ¹H-¹H NMR) spectroscopy. nih.govnih.govproteopedia.org This powerful technique allows researchers to determine the precise arrangement of atoms within the peptide when it is in a solution that mimics its natural environment.
The NMR analysis revealed that M. sexta moricin adopts a well-defined tertiary structure consisting of a long, eight-turn alpha-helix that spans almost the entire length of the 42-residue peptide. nih.govnih.gov This continuous alpha-helical structure is a distinguishing feature of moricins compared to other helical antimicrobial peptides like cecropins, which have a flexible hinge region. mdpi.com The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, is thought to be critical for its ability to interact with and disrupt bacterial membranes. nih.govproteopedia.org
Circular Dichroism (CD) spectroscopy is another valuable biophysical method used in peptide research. nih.govnih.gov While the detailed search results focus on NMR for the full structure determination of M. sexta moricin, CD spectroscopy is a standard technique to rapidly assess the secondary structure content (e.g., the percentage of α-helix and β-sheet) of peptides and proteins in solution. nih.gov It would be used to confirm the predominantly helical nature of moricin and to study how its conformation might change upon interacting with membrane-mimicking environments, providing insights into its mechanism of action.
Other spectroscopic methods like Fourier transform infrared (FTIR) and Laser-Raman spectroscopy have been applied to study the secondary structure of other proteins in M. sexta and represent powerful tools that could be applied to moricin research, particularly for studying its conformation within a lipid environment. nih.gov
Table 2: Spectroscopic and Biophysical Methods for M. sexta Moricin Structural Analysis
| Method | Purpose | Information Obtained for M. sexta Moricin | References |
|---|---|---|---|
| 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the high-resolution 3D structure in solution. | The peptide forms a continuous, eight-turn alpha-helix. Provided atomic-level coordinates of the structure. | nih.govnih.govproteopedia.orgusda.gov |
| Circular Dichroism (CD) Spectroscopy | Analysis of the peptide's secondary structure content (α-helix, β-sheet). | Confirms the predominantly α-helical nature of the peptide, as indicated by MeSH terms in published research. | nih.govnih.govresearchgate.net |
| Fourier Transform Infrared (FTIR) Spectroscopy | Investigation of protein secondary structure, particularly in complex or aggregated states. | Used for other M. sexta proteins; applicable for studying moricin's interaction with lipid membranes. | nih.gov |
Genetic Manipulation and RNA Interference (RNAi) as Tools for Functional Dissection
To move beyond correlation and establish a direct causal link between moricin expression and immune defense, researchers employ genetic manipulation techniques. The most prominent of these in insect research is RNA interference (RNAi). researchgate.net RNAi is a natural cellular process that leads to the silencing of a specific gene when double-stranded RNA (dsRNA) corresponding to that gene's sequence is introduced into an organism. mdpi.com
A key study utilized RNAi to probe the function of moricin in M. sexta larvae. researchgate.net Researchers injected larvae with dsRNA specific to the moricin gene, which led to a knockdown (a significant reduction) of moricin mRNA levels. These moricin-knockdown larvae were then challenged with the pathogenic bacterium Photorhabdus luminescens. The results were clear: the insects with reduced moricin levels were more susceptible to the bacterial infection compared to control insects. researchgate.net This experiment provided direct evidence that moricin is a crucial component of the humoral immune response that protects the insect from pathogenic bacteria.
The development of more advanced RNAi delivery systems, such as plant-mediated RNAi, further enhances the utility of this tool. nih.govplos.org In this method, the host plant of the insect (e.g., tobacco for M. sexta) is engineered to produce the dsRNA. When the insect feeds on the plant, it ingests the dsRNA, triggering gene silencing. plos.orgnih.gov This approach allows for continuous delivery of the silencing signal and is a powerful method for functional genomics and for exploring potential pest control strategies. mdpi.comnih.gov
Table 3: Functional Dissection of M. sexta Moricin via RNA Interference
| Technique | Target Gene | Experimental Outcome | Conclusion on Moricin Function | References |
|---|---|---|---|---|
| RNA Interference (RNAi) via injection | Moricin | Knockdown of moricin expression led to increased susceptibility of M. sexta larvae to infection by the pathogen Photorhabdus luminescens. | Moricin plays a direct and significant role in the effective antibacterial defense of the insect. | researchgate.net |
| Plant-Mediated RNAi (proof-of-concept) | Various vital M. sexta genes (e.g., v-ATPaseA) | Demonstrated that feeding on engineered plants can induce RNAi in M. sexta, although efficiency can vary. | Provides a powerful, high-throughput platform for future functional dissection of immune genes like moricin in a more natural context. | nih.govplos.orgnih.gov |
Emerging Research Directions and Broader Implications in Insect Pest Management or Novel Antimicrobial Discovery Platforms
The detailed understanding of M. sexta moricin, gained through advanced research methodologies, opens up promising avenues for practical applications, particularly in the realm of agriculture.
Furthermore, moricin itself serves as a valuable template for the design of novel antimicrobial peptides. Its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, combined with its unique structural features, makes it an attractive scaffold for creating new anti-infective agents for agricultural or veterinary use. nih.govproteopedia.org By synthesizing analogues of moricin with modified amino acid sequences, researchers can aim to enhance its stability, target spectrum, or potency. This forms the basis of antimicrobial discovery platforms that use nature's own defense molecules as a starting point for innovation. nih.gov A deeper understanding of how moricin interacts with bacterial membranes can guide the rational design of peptides that are highly effective but have a low propensity for inducing resistance.
Q & A
Q. What structural features of Manduca sexta moricin underlie its broad-spectrum antimicrobial activity?
Methodological Answer: The antibacterial mechanism is linked to its α-helical conformation, which forms upon interaction with bacterial membranes. Circular dichroism (CD) spectroscopy in membrane-mimetic solvents (e.g., 30% trifluoroacetic acid or 100% methanol) revealed increased α-helical content, suggesting structural adaptation to hydrophobic environments . Nuclear magnetic resonance (NMR) studies confirmed an eight-residue α-helix spanning residues 9–16, critical for membrane disruption . Researchers should employ CD spectroscopy under varying solvent conditions and NMR structural analysis to validate conformational changes.
Q. How does this compound expression respond to immune challenges?
Methodological Answer: Baseline moricin mRNA levels are low in neural, muscular, and gut tissues but increase significantly in hemocytes and fat bodies post-immunization (e.g., Bombyx mori peptidoglycan injections). Quantitative PCR (qPCR) or RNA-Seq can track tissue-specific upregulation, with primers targeting the mature peptide sequence (GKIPV...KKH) . Time-course experiments (0–24 hrs post-challenge) are recommended to capture dynamic expression patterns.
Q. What experimental assays are suitable for quantifying moricin’s antibacterial efficacy?
Methodological Answer: Broth microdilution assays using clinical isolates (e.g., methicillin-resistant Staphylococcus aureus or multidrug-resistant Salmonella typhimurium) are standard. Minimum inhibitory concentrations (MICs) as low as 1.4 µM have been reported . Include positive controls (e.g., polymyxin B) and assess hemolytic activity against mammalian erythrocytes to evaluate selectivity.
Advanced Research Questions
Q. How do promoter elements from this compound enhance transcriptional activity in heterologous systems like Drosophila melanogaster?
Methodological Answer: The 22-bp κB-GATA motif in the MsMoricin promoter synergizes with endogenous Drosophila NF-κB elements to amplify drosomycin expression. Luciferase reporter assays in Sf9 or Schneider cells can quantify promoter activity. Deletion studies (e.g., removing κB or GATA sites) and electrophoretic mobility shift assays (EMSAs) identify critical transcription factor interactions . Note that co-regulators beyond κB/GATA are likely required for full activation .
Q. Why do discrepancies exist in the reported N-terminal sequences of mature moricin across Lepidoptera species?
Methodological Answer: Manduca sexta moricin initiates with GKIPV, contrasting with APGKIPV in Bombyx mori. This may reflect species-specific post-translational processing. Researchers should compare propeptide cleavage sites via Edman degradation or mass spectrometry and assess functional consequences using synthetic peptides with truncated sequences .
Q. What experimental strategies resolve contradictions in moricin’s structural dynamics across solvent conditions?
Methodological Answer: CD spectra in aqueous solutions show random coils, while membrane-mimetic solvents induce α-helix formation. To reconcile this, use molecular dynamics simulations with lipid bilayers and validate with site-directed mutagenesis (e.g., substituting helix-stabilizing residues like alanine or leucine) . Fluorescence anisotropy with labeled bacterial membranes can further probe conformational transitions.
Q. How can researchers identify co-regulators required for MsMoricin promoter activation beyond κB and GATA factors?
Methodological Answer: Chromatin immunoprecipitation (ChIP-Seq) in immunized Manduca tissues can reveal additional transcription factor binding sites. RNA interference (RNAi) screens targeting candidate co-factors (e.g., AP-1 or STAT homologs) in dual-luciferase reporter systems may uncover synergistic regulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
